molecular formula C14H16O3 B8613754 6-hydroxy-5,7-dimethylspiro[chromene-2,1'-cyclobutan]-4(3H)-one

6-hydroxy-5,7-dimethylspiro[chromene-2,1'-cyclobutan]-4(3H)-one

Cat. No.: B8613754
M. Wt: 232.27 g/mol
InChI Key: OYMGBMVJXWRUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-5,7-dimethylspiro[chromene-2,1'-cyclobutan]-4(3H)-one is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

6-hydroxy-5,7-dimethylspiro[3H-chromene-2,1'-cyclobutane]-4-one

InChI

InChI=1S/C14H16O3/c1-8-6-11-12(9(2)13(8)16)10(15)7-14(17-11)4-3-5-14/h6,16H,3-5,7H2,1-2H3

InChI Key

OYMGBMVJXWRUCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)C)C(=O)CC3(O2)CCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution 3-acetyl-4-hydroxy-2,6-dimethylphenyl acetate (13 g) and cyclobutanone (4.5 g) in toluene (150 mL) was added pyrrolidine (5.4 mL, 4.6 g). The solution was stirred at room temperature for 15 min and then refluxed for 5 hours equipped with Dean-Stark water trap. The solution was diluted with ethyl acetate, washed with diluted hydrochloride acid water solution, water and brine. Evaporation and chromatography (silica gel, hexane-ethyl acetate 1% to 10%) gave 5.5 g of 5,7-dimethyl-4-oxo-3,4-dihydrospiro[chromene-2,1′-cyclobutan]-6-yl acetate and 3.2 g of 6-hydroxy-5,7-dimethylspiro[chromene-2,1′-cyclobutan]-4(3H)-one.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.